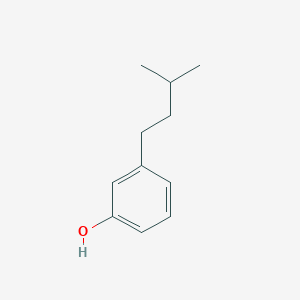

3-Isopentylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylbutyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8-9,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYBUISGXMLCTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Phenolic Compound Research

Isopentylphenols are a class of organic molecules that belong to the larger family of alkylphenols. These compounds are characterized by a phenol (B47542) ring substituted with an isopentyl group. As derivatives of phenol, they are part of a vast and significant area of chemical research that has wide-ranging implications in both industrial and biological fields. Phenolic compounds, in general, are of great interest due to their diverse chemical reactivity and their presence in numerous natural and synthetic materials. The alkyl substituent, in this case, the isopentyl group, modifies the physical and chemical properties of the phenol, such as its solubility, acidity, and biological activity.

The synthesis of alkylphenols is a significant focus within industrial organic chemistry. uj.ac.za Generally, long-chain alkylphenols are produced through the alkylation of phenol with alkenes. uj.ac.za These compounds serve as crucial precursors in the manufacturing of a variety of commercial products, including detergents, phenolic resins, fragrances, thermoplastic elastomers, antioxidants, and fire-retardant materials. uj.ac.za The specific properties endowed by the alkyl chain, such as the isopentyl group, are critical for the performance of these end products.

Significance and Scope of 3 Isopentylphenol Research

Classical Organic Synthesis Approaches to Phenols

Classical methods for synthesizing phenols and their alkylated derivatives often rely on established reactions in organic chemistry. These approaches typically involve functionalizing a pre-existing aromatic ring or constructing the ring system through cyclization reactions.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto aromatic rings. Phenols are highly reactive towards EAS due to the activating and ortho/para-directing effect of the hydroxyl group. libretexts.orgsavemyexams.combyjus.com This increased electron density on the aromatic ring makes it more susceptible to attack by electrophiles. savemyexams.combyjus.com

Alkylation of phenolic compounds can be achieved through Friedel-Crafts alkylation, utilizing various electrophiles such as alkenes, ketones, and alkyl halides, typically in the presence of Lewis or Brønsted acid catalysts. rsc.orgnih.gov However, traditional Friedel-Crafts alkylation of phenols often suffers from poor site selectivity, yielding mixtures of ortho- and para-substituted products, and can lead to over-alkylation. rsc.orgnih.gov To improve regioselectivity, directing groups on the phenolic hydroxyl group can be employed, although this adds steps to the synthesis. rsc.org

Another variant involves the alkylation of the OH group followed by a Claisen rearrangement. rsc.org Non-catalytic Csp²-H alkylation methods, such as Lewis acid-assisted Friedel-Crafts alkylation, also exist but face challenges with site selectivity. rsc.org For instance, a highly para-selective Friedel-Crafts alkylation of phenols with tertiary alkyl bromides promoted by hexafluoroisopropanol (HFIP) has been reported, yielding para-alkylated products in moderate to excellent yields under mild conditions. rsc.org

Examples of EAS reactions on phenols include nitration and halogenation. Phenols react readily with bromine water at room temperature, leading to the formation of 2,4,6-tribromophenol. savemyexams.combyjus.com Nitration with dilute nitric acid yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol, while concentrated nitric acid results in 2,4,6-trinitrophenol. savemyexams.combyjus.com Kolbe's reaction, where a phenoxide ion reacts with carbon dioxide (a weak electrophile) to form ortho-hydroxybenzoic acid, is another example of EAS on a phenol derivative. byjus.com

Ring Closure and Functionalization Methods

Ring closure strategies offer an alternative approach to phenol synthesis, constructing the aromatic ring from acyclic or partially cyclic precursors. These methods can provide better control over the substitution pattern of the resulting phenol.

One notable approach involves ruthenium-catalyzed ring-closing olefin metathesis (RCM) of suitable acyclic precursors, such as 1,4,7-trien-3-ones. organic-chemistry.orgorganic-chemistry.orgnih.gov This method allows for the regioselective formation of phenol derivatives that may be difficult to obtain through conventional methods like EAS, which can suffer from stringent conditions and non-selective substitution. organic-chemistry.orgorganic-chemistry.org The RCM-tautomerization protocol converts 1,4,7-trien-3-ones into phenol derivatives. organic-chemistry.org Optimization studies have shown that substrate steric effects can influence the efficiency of these RCM reactions. organic-chemistry.org

Another ring-closing approach involves the reaction of (trialkylsilyl)vinylketenes with lithium ynolates, generating intermediates that undergo 6π-electrocyclization to form substituted resorcinol (B1680541) monosilyl ethers. nih.gov These products can be further transformed into various benzofused oxygen heterocyclic systems through reactions like RCM. nih.gov

Functionalization methods applied to pre-formed phenolic structures can also be used to synthesize substituted phenols. These include reactions that modify the hydroxyl group or introduce substituents onto the aromatic ring at specific positions. For example, functionalization of natural phenols like eugenol (B1671780) and thymol (B1683141) has been explored through etherification, esterification, nitration, and Mannich base formation to improve their properties. nih.gov

A three-step synthesis of 3-alkylphenols has been reported involving the treatment of 2-cyclohexen-1-one (B156087) with a Grignard reagent, oxidation of the resulting cyclohexenol, and subsequent aromatization of the 3-alkyl-2-cyclohexen-1-one. tandfonline.com Aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) was found to be effective for this transformation. tandfonline.com

Catalytic Pathways in Phenol Synthesis and Functionalization

Catalytic methods, particularly those involving transition metals, have become increasingly important for the selective synthesis and functionalization of phenols, offering advantages in terms of efficiency, chemo- and regioselectivity, and milder reaction conditions compared to some classical methods. rsc.orgrsc.orgrsc.orgjst.go.jp

Transition-Metal Catalysis in Phenol Alkylation

Transition-metal-catalyzed Csp²-H alkylation reactions have gained significant attention for the late-stage functionalization of organic molecules, including phenols. rsc.org These methods enable the efficient construction of Csp²-C bonds in a step- and atom-economical manner. researchgate.netrsc.orgrsc.org

Various transition metals, including Ru, Mo, Re, Pd, Cu, Fe, Au, Co, and Y, have been utilized in the catalytic alkylation of phenols. rsc.orgrsc.org For instance, Ru-based catalysts have been used for the alkylation and alkenylation of phenols. rsc.org Mo/o-chloranil catalyst systems have been employed to access chromans. rsc.org A regioselective Re-catalyzed alkylation using terminal alkenes has been developed, yielding branched products selectively. rsc.org

Palladium catalysis has been reported for the alkylation of phenols using primary alcohols as alkylating agents, with Pd/C as a heterogeneous catalyst, demonstrating a broad substrate scope. rsc.org Copper and iron catalysts have been used for the ortho-alkylation of naphthols with α-aryl-α-diazoesters. rsc.org Gold catalysis has been applied to site-selective para-C-H bond functionalization of phenols with α-aryl-α-diazoesters. rsc.org

Transition-metal-catalyzed dearomatization reactions of phenols using ipso-Friedel-Crafts-type processes have also been developed, providing access to three-dimensional molecules from planar aromatic compounds. jst.go.jpthieme-connect.com These reactions often involve promoting C-alkylation over competitive O-alkylation. jst.go.jp

Transition-metal-catalyzed cross-electrophile C(sp²)-C(sp³) coupling and C-H alkylation reactions are efficient methods for incorporating alkyl groups into aromatic rings. rsc.org These reactions avoid the use of organometallic reagents, which often require pre-synthesis and careful handling. rsc.org Palladium-catalyzed cascade cross-electrophile coupling and C-H alkylation of 2-iodoalkoxylarenes with alkyl chlorides have been reported for the synthesis of alkylated phenol derivatives. rsc.org

Hydrogen-Borrowing Catalysis for Phenol Modifications

Hydrogen-borrowing catalysis (also known as hydrogen auto-transfer) is a powerful and atom-economical strategy that utilizes alcohols as alkylating agents, producing water as the sole byproduct. acs.orgcardiff.ac.ukrsc.org This approach typically involves a transition-metal catalyst that dehydrogenates the alcohol to a reactive carbonyl compound. acs.orgcardiff.ac.ukrsc.org This intermediate then undergoes a reaction with a nucleophile (such as a phenol), followed by hydrogenation using the "borrowed" hydrogen from the catalyst to regenerate the catalyst and form the alkylated product. acs.orgcardiff.ac.ukrsc.org

While borrowing hydrogen catalysis is commonly applied to the alkylation of amines, ketones, and active methylene (B1212753) compounds, it can also be relevant to the modification of phenols, particularly in C-C bond formation reactions using alcohols. acs.orgrsc.org The strategy allows for the functionalization of alcohols and their use as environmentally benign alkylating agents. acs.orgcardiff.ac.uk

Selective C-C Bond Formation in Phenolic Compounds

Achieving selectivity in C-C bond formation is a key challenge in the synthesis of substituted phenols, particularly when aiming for specific substitution patterns like the meta-position in this compound. Traditional acid-catalyzed alkylation often leads to mixtures of isomers. rsc.orgnih.gov

Recent advances have focused on developing methods for selective C-C bond formation in phenolic compounds. For example, anatase TiO₂ has been shown to catalyze the selective nucleophilic α-C alkylation of phenols with alcohols, yielding linear alkylphenols with high selectivity. nih.govresearchgate.netnih.gov This process involves the formation of a Ti=Cα intermediate at oxygen vacancies on the TiO₂ surface, followed by selective substitution of the phenol ortho-C-H bond. nih.govresearchgate.netnih.gov

Transition-metal-catalyzed dearomatization reactions, as mentioned earlier, can also promote selective C-C bond formation, favoring ipso-Friedel-Crafts-type C-alkylation over O-alkylation. jst.go.jp

Methods for synthesizing meta-alkylphenols, which are often more challenging to produce selectively than ortho- or para-isomers, have been explored. One method involves alkylating a halobenzene to produce a mixture rich in the meta-alkyl halobenzene, followed by hydrolysis to the corresponding alkylphenols. google.com This approach has been applied to the synthesis of meta-secondary or meta-tertiary-butyl phenol. google.com

Oxidative coupling reactions via a single-electron-transfer (SET) mechanism represent another strategy for synthesizing alkylated phenols. rsc.org Selective oxidative coupling of phenols using a chromium-salen catalyst has been developed, with selectivity determined during the C-C bond-forming step. upenn.edu

The development of efficient and selective C-C bond formation strategies remains an active area of research in phenol chemistry, driven by the need for precise control over the structure of synthesized phenolic compounds.

Biosynthetic and Biomimetic Route Explorations

The biosynthesis of isoprenoids, a class of compounds that includes the isopentyl moiety found in this compound, proceeds primarily through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. Both pathways generate the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net These activated isoprene (B109036) units are then utilized by prenyltransferase enzymes to alkylate various scaffold molecules, including phenolic structures, leading to the diverse array of prenylated natural products. queensu.cagoogle.com

Investigation of Isoprenoid Pathway Intermediates and Analogues

Research into the biosynthesis of prenylated phenols involves understanding how IPP and DMAPP are generated and subsequently coupled to phenolic precursors. The MVA pathway originates from acetyl-CoA, while the MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net Studies have explored the efficiency of these pathways and the potential for engineering microorganisms to enhance the production of isoprenoid precursors. nih.gov For instance, an alternative synthetic pathway termed the isoprenoid alcohol (IPA) pathway has been developed, which centers around the synthesis and phosphorylation of isoprenoid alcohols, offering a potentially more energy-efficient route to isoprenoid precursors compared to native pathways. pnas.org While these studies focus on the isoprenoid portion, they are foundational to understanding how the isopentyl group is made available for attachment to phenolic structures in biological or biomimetic contexts.

Enzymatic Synthesis Prospects for Isopentylphenols

Enzymatic synthesis, particularly utilizing prenyltransferase enzymes, offers a highly selective approach to the synthesis of prenylated phenols. queensu.cagoogle.com These enzymes found in plants and microorganisms, are known for their ability to affix lipophilic side chains, such as the isopentyl group, to aromatic scaffolds with remarkable substrate and site-selectivity, often superior to traditional laboratory methods. queensu.ca Research in this area focuses on identifying and engineering prenyltransferases that can catalyze the regioselective prenylation of phenolic substrates to produce compounds like isopentylphenols. google.com The potential for using synthetic biology and metabolic engineering to achieve heterologous biosynthesis of isopentylphenols in microorganisms is being explored to enable rapid and efficient synthesis. cas.cn

Semi-synthetic Strategies from Natural Precursors

Semi-synthetic strategies involve using naturally occurring compounds as starting materials and performing chemical modifications to synthesize target molecules. For isopentylphenols and related structures, this can involve utilizing naturally abundant phenols or prenylated natural products and applying chemical transformations to achieve the desired isopentylphenol structure. For example, semi-synthesis has been explored for modifying natural antitumor phenols through reactions like O-prenylation and acetylation. nih.gov While this specific study indicated that O-prenylation might decrease bioactivity in the context of the studied compounds, the general approach of modifying natural phenolic scaffolds remains a valid strategy for accessing diverse prenylated structures. nih.gov The synthesis of prenylated phenol derivatives via electrophilic aromatic substitution (EAS) coupling reactions between phenol derivatives and prenyl alcohol (a natural precursor or analogue) is another semi-synthetic approach. nih.govmdpi.com This method, often catalyzed by Lewis or Brønsted acids, can yield prenylated phenols, although regioselectivity can be a challenge, leading to mixtures of mono- and dialkylated products, as well as cyclized products like chromans. nih.govmdpi.com

Advanced Methodologies for Selective Functionalization

Achieving selective functionalization is a key challenge in the synthesis of complex molecules, especially those with multiple reactive sites like substituted phenols. For isopentylphenols, advanced methodologies aim to control the position and type of chemical transformation on the phenolic ring or the isopentyl side chain.

One area of advancement is the development of regioselective prenylation methods. Traditional Friedel-Crafts alkylation of phenols with prenyl halides or alcohols often leads to mixtures of ortho and para products, as well as undesirable side reactions. tandfonline.com Recent work has focused on developing more selective catalytic systems. For instance, an ortho-selective prenylation of phenols leveraging a surface-templating effect of alumina (B75360) has been reported, offering improved regiocontrol and access to ortho-prenylated phenolic natural products. queensu.ca Catalytic Friedel-Crafts alkylation of unprotected natural polyphenols using prenyl alcohol and its analogues under mild conditions has also been explored to introduce terpene fragments selectively. rsc.org

Another aspect of selective functionalization involves the modification of the isopentyl side chain or further functionalization of the phenolic ring after the isopentyl group has been introduced. This can include reactions such as oxidation, reduction, halogenation, or the introduction of other carbon-carbon bonds, all requiring careful control to ensure selectivity. While specific advanced methodologies solely focused on the selective functionalization of the this compound structure itself were not extensively detailed in the search results beyond its formation, the broader field of selective functionalization of phenols and aromatic compounds provides relevant context. This includes strategies for the selective functionalization of polyols, which share the challenge of differentiating between similar functional groups. rsc.org Advances in transition-metal-catalyzed reactions and organocatalysis are continuously contributing to the development of more selective transformations on complex organic molecules. rsc.orgrsc.org

The synthesis of prenylated phenols via EAS reactions can result in mono- and di-alkylated products, highlighting the challenge of achieving monosubstitution selectively. nih.govmdpi.com The reaction conditions, including the catalyst and solvent, play a crucial role in influencing the regioselectivity and the formation of byproducts like chromans. nih.govmdpi.com

Electrophilic Aromatic Substitution Reactions on this compound

Phenols are known to be highly reactive towards electrophilic aromatic substitution (EAS) due to the activating and ortho, para-directing nature of the hydroxyl group quora.combyjus.comlibretexts.org. The oxygen atom of the hydroxyl group donates electron density into the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions quora.combyjus.com. This makes the ring more susceptible to attack by electrophiles compared to unsubstituted benzene (B151609) quora.combyjus.com.

In this compound, both the hydroxyl group at C1 and the isopentyl group at C3 influence the reactivity and regioselectivity of EAS. Alkyl groups are generally weakly activating and also direct electrophiles to the ortho and para positions relative to their point of attachment libretexts.org.

Regioselectivity Studies in Aromatic Functionalization

The regioselectivity of EAS on this compound is determined by the combined directing effects of the hydroxyl and isopentyl groups. The hydroxyl group at C1 strongly activates and directs to the ortho (C2 and C6) and para (C4) positions. The isopentyl group at C3 is a weaker activator and directs to the ortho (C2 and C4) and para (C6) positions relative to C3.

Considering the substitution pattern of this compound:

Positions ortho to the hydroxyl group are C2 and C6.

The position para to the hydroxyl group is C4.

Positions ortho to the isopentyl group at C3 are C2 and C4.

The position para to the isopentyl group at C3 is C6.

Both substituents direct electrophiles to positions C2 and C4. Position C6 is directed by both substituents to the para position relative to the isopentyl group and the ortho position relative to the hydroxyl group. Position C5 is meta to both substituents and is therefore expected to be less reactive towards EAS.

Based on the strong activating effect of the hydroxyl group, substitution is highly favored at the ortho and para positions relative to the hydroxyl group. The isopentyl group's directing effect will reinforce substitution at C2, C4, and C6. Therefore, electrophilic attack is anticipated predominantly at positions C2, C4, and C6 of the aromatic ring in this compound. The relative proportions of products substituted at C2, C4, and C6 would depend on factors such as steric hindrance (the isopentyl group is bulky and may hinder attack at the adjacent ortho positions C2 and C4), the nature of the electrophile, and reaction conditions byjus.comlibretexts.org.

| Position | Relative to -OH | Relative to Isopentyl | Expected Reactivity (EAS) |

|---|---|---|---|

| C2 | Ortho | Ortho | Highly Activated |

| C4 | Para | Ortho | Highly Activated |

| C5 | Meta | Meta | Deactivated |

| C6 | Ortho | Para | Highly Activated |

Reactivity with Electrophilic Reagents

Phenols react readily with various electrophilic reagents, often under milder conditions compared to benzene byjus.comchemistrysteps.com. Examples of EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation byjus.com.

For this compound, reactions with electrophiles such as halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃), or sulfonation reagents (e.g., H₂SO₄) are expected to occur. The regioselectivity would favor substitution at the C2, C4, and C6 positions as discussed above. For instance, bromination of this compound would likely yield a mixture of products brominated at these positions. Phenols can undergo polyhalogenation readily, even without a Lewis acid catalyst, due to the strong activation by the hydroxyl group byjus.com.

In the context of novolac resin production, substituted phenols like isopentylphenol react with formaldehyde (B43269) under acidic catalysis, which is an example of electrophilic aromatic substitution where the electrophile is typically a protonated formaldehyde species uj.ac.za. This reaction primarily occurs at the ortho and para positions of the phenol ring uj.ac.za.

Nucleophilic Reactions Involving the Hydroxyl Group

The hydroxyl group in this compound can participate in nucleophilic reactions. The hydrogen atom of the hydroxyl group is weakly acidic and can be removed by a base to form a phenoxide ion byjus.com. The phenoxide ion is a stronger nucleophile than the neutral phenol due to the negative charge delocalized into the aromatic ring byjus.com.

Reactions involving the phenolic hydroxyl group as a nucleophile include:

Alkylation: Reaction with alkyl halides or tosylates under basic conditions (Williamson ether synthesis) to form ethers. The phenoxide ion attacks the electrophilic carbon of the alkyl halide in an S₂2 reaction savemyexams.com.

Acylation: Reaction with acyl halides or acid anhydrides to form esters. The phenolic oxygen attacks the electrophilic carbonyl carbon .

Formation of Salts: Reaction with strong bases (e.g., NaOH, KOH) to form phenoxide salts.

While specific examples for this compound were not found, the general reactivity of the phenolic hydroxyl group is well-established molaid.com. The isopentyl group is not directly involved in these reactions but may exert some steric or electronic influence depending on the specific reaction conditions.

Oxidation and Reduction Pathways of the Phenolic Moiety

Phenols can undergo oxidation reactions, which often involve the phenolic hydroxyl group and the aromatic ring google.com. The oxidation of phenols can lead to various products, including quinones, dimers, or polymers, depending on the oxidizing agent and reaction conditions thieme-connect.com. For example, oxidation of phenols can occur via radical pathways.

Reduction of the phenolic moiety typically involves the reduction of the aromatic ring, which requires strong reducing conditions, such as catalytic hydrogenation under high pressure and temperature, or Birch reduction. These reactions would saturate the aromatic ring, leading to cyclohexanol (B46403) derivatives.

Specific oxidation or reduction pathways and products for this compound were not detailed in the search results. However, the general principles of phenol redox chemistry apply studytime.co.nzgermanna.edupraxilabs.com. Some research mentions oxidation and reduction steps being involved in catalytic processes involving phenols, such as hydrogen-borrowing catalysis thieme-connect.com.

Mechanistic Elucidation of Novel Reaction Pathways

Mechanistic studies aim to understand the step-by-step process of a chemical reaction, including intermediates and transition states. While no studies specifically detailing novel reaction pathways of this compound were found, the principles of mechanistic elucidation are applied to understand the reactivity of substituted phenols nih.gov.

For example, the mechanism of electrophilic aromatic substitution on phenols involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity quora.combyjus.comlibretexts.org. The stability of the arenium ion transition state influences the regioselectivity quora.com.

Studies on related substituted phenols, such as the C4-alkylation of 2,6-di-tert-butylphenol (B90309) via hydrogen-borrowing catalysis, demonstrate the complexity of reaction mechanisms involving phenolic compounds and the use of mechanistic investigations to understand these processes thieme-connect.com. Such studies often involve identifying intermediates, determining rate-limiting steps, and understanding the role of catalysts nih.gov.

Thermal and Photochemical Reactivity Profiles

The thermal and photochemical reactivity of a compound describes its behavior when subjected to heat or light, respectively. Thermal reactions occur when molecules gain enough energy from heat to overcome activation barriers iupac.org. Photochemical reactions are initiated by the absorption of light, which can promote molecules to excited electronic states with different reactivity compared to the ground state iupac.orgdigitellinc.com. Photochemical methods can sometimes access reaction pathways or products that are not accessible thermally iupac.orgdigitellinc.com.

General information on the photochemical reactivity of organic compounds, particularly in the context of atmospheric processes and the formation of ozone, highlights that organic molecules can undergo reactions initiated by light absorption google.comgoogle.com. However, specific data on the thermal decomposition or photochemical transformations of this compound were not found in the provided search results. Its thermal and photochemical stability and reactivity would be influenced by the presence of the aromatic ring, the hydroxyl group, and the alkyl chain.

Derivatives of 3 Isopentylphenol: Synthesis and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of 3-Isopentylphenol Analogues

The rational design of analogues is a cornerstone of medicinal chemistry, aiming to optimize the biological activity of a lead compound. For this compound, this process involves the strategic modification of both the isopentyl side chain and the phenolic ring to probe the structural requirements for a desired biological effect. Synthesis of these analogues often employs established organic chemistry reactions. For instance, the phenolic hydroxyl group can be alkylated via Williamson ether synthesis, and substituents can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions like nitration or halogenation. mdpi.comvanderbilt.edu

The isopentyl (or isoamyl) group is a five-carbon branched alkyl chain that significantly contributes to the lipophilicity of the parent molecule. Modifications to this chain can influence the compound's solubility, membrane permeability, and van der Waals interactions within a receptor's binding pocket.

Key modifications include:

Chain Length: Altering the number of carbon atoms (e.g., converting isopentyl to isobutyl or isohexyl) can determine the optimal size and lipophilicity for fitting into a hydrophobic pocket of a target protein.

Branching: Changing the branching pattern (e.g., from an isopentyl to a n-pentyl or sec-pentyl group) can impact the molecule's conformational profile and how it is sterically accommodated by a receptor.

Introduction of Unsaturation: Incorporating double or triple bonds to create, for example, an isoprenyl group, can introduce rigidity and potential for π-π interactions.

Functionalization: Adding functional groups such as hydroxyls, ethers, or halogens to the chain can introduce new hydrogen bonding or polar interaction capabilities, altering the molecule's pharmacokinetic profile.

Table 1: Hypothetical Modifications of the Isopentyl Chain and Their Rationale

| Modification | Example Structure (Side Chain) | Rationale for Synthesis |

|---|---|---|

| Chain Shortening | -CH₂CH(CH₃)₂ (Isobutyl) | Investigate the effect of reduced lipophilicity and size. |

| Chain Lengthening | -CH₂CH₂CH₂CH(CH₃)₂ (Isohexyl) | Probe for additional hydrophobic interactions in a larger binding pocket. |

| Isomerization | -CH(CH₃)CH₂CH₂CH₃ (sec-Pentyl) | Alter steric bulk and conformational freedom near the phenolic ring. |

| Unsaturation | -CH₂CH=C(CH₃)₂ (Isoprenyl) | Introduce conformational rigidity and potential for pi-stacking. |

Modifying the aromatic ring with various substituents can profoundly alter the electronic properties, acidity (pKa) of the phenolic hydroxyl group, and the potential for specific interactions with a biological target. vanderbilt.edu The hydroxyl group itself is a strong activating group, directing electrophilic substitution primarily to the ortho and para positions. vanderbilt.edu

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halide (-Cl, -Br) groups are EWGs. They increase the acidity of the phenolic proton by stabilizing the resulting phenoxide anion through inductive and/or resonance effects. vanderbilt.edusapub.org This enhanced acidity can be crucial for interactions where the phenoxide form is preferred. A computational study on phenolic antioxidants showed that an electron-withdrawing o-NO₂ group had a negative effect on antioxidant activity. nih.gov

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups are EDGs. They decrease the acidity of the phenol (B47542) by destabilizing the phenoxide ion. vanderbilt.edu However, they can also participate in beneficial hydrophobic or hydrogen bond interactions. Studies have shown that EDGs can have a beneficial effect on the antioxidant activity of phenolic compounds. nih.govmdpi.com

Table 2: Effects of Representative Substituents on Phenol Properties

| Substituent (X) | Position Relative to -OH | Electronic Effect | Expected Effect on Acidity | Potential Interactions |

|---|---|---|---|---|

| -NO₂ | para | Strong EWG | Increase sapub.org | Hydrogen bond acceptor, dipole-dipole. |

| -Cl | para | Moderate EWG | Increase vanderbilt.edu | Halogen bonding, hydrophobic interactions. |

| -CH₃ | para | Weak EDG | Decrease vanderbilt.edu | Hydrophobic (van der Waals) interactions. |

Modification of the Isopentyl Side Chain

Structure-Activity Relationship (SAR) Analysis

SAR analysis systematically correlates the chemical structure of a compound with its biological activity, providing a framework for rational drug design. nih.gov For derivatives of this compound, this involves synthesizing the designed analogues and evaluating their effects in relevant biological assays to build a predictive model for activity.

Understanding how structural modifications translate to interactions at a molecular target is the primary goal of SAR. The activity of this compound derivatives is dictated by the sum of their interactions with a receptor.

The Phenolic Hydroxyl Group: This is a key pharmacophoric feature, capable of acting as a hydrogen bond donor. Upon deprotonation to the phenoxide, it can act as a hydrogen bond acceptor or form ionic bonds with positively charged residues in a receptor. vanderbilt.edumdpi.com

The Aromatic Ring: The benzene (B151609) ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. numberanalytics.com

The Isopentyl Chain: This lipophilic tail is critical for binding in hydrophobic pockets through van der Waals forces. Its size, shape, and flexibility determine the quality of the fit.

Computational tools like molecular docking are often used to visualize and predict these interactions, guiding further optimization. mdpi.commdpi.com For example, SAR studies on inhibitors of the enzyme 12-lipoxygenase identified a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold where specific substitutions led to nanomolar potency, demonstrating a clear link between structure and enzyme inhibition. nih.gov

Molecular recognition describes the specific, non-covalent binding between two or more molecules. numberanalytics.comnih.gov The principles governing this process are fundamental to understanding the SAR of this compound derivatives.

Complementarity: The ligand (the derivative) and the receptor must have complementary shapes, sizes, and chemical functionalities for effective binding. numberanalytics.comnih.gov The flexible isopentyl chain can adapt its conformation to fit the shape of a hydrophobic pocket.

Specificity: The unique arrangement of functional groups in a this compound derivative will allow it to bind selectively to a specific target over others, which is a key goal in drug design. numberanalytics.com

The ability of a molecule to adopt different spatial arrangements (conformations) can be critical for its biological activity. The isopentyl chain of this compound is conformationally flexible.

This flexibility can be a double-edged sword. On one hand, it allows the molecule to adapt its shape to fit optimally within a binding site, a concept known as "induced fit". fiveable.menih.gov This adaptability can maximize favorable interactions and lead to high binding affinity. On the other hand, a high degree of flexibility means the molecule spends energy to adopt the correct binding conformation, which can be entropically unfavorable.

SAR studies often explore the effect of conformational flexibility by introducing elements of rigidity. For example, replacing the isopentyl chain with a more rigid structure, such as a phenyl ring or a cyclic alkyl group, can lock the molecule into a specific conformation. If this pre-organized conformation is the one required for binding, a significant increase in activity may be observed. Conversely, if the rigidity prevents the molecule from adopting the necessary shape, activity will be lost. This approach helps to map the topographically required shape for optimal receptor engagement. nih.gov

Computational and Theoretical Chemistry of 3 Isopentylphenol

Quantum Mechanical Studies

Quantum mechanics forms the basis for computing the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. acs.orgresearchgate.net

The electronic structure of a molecule is fundamentally described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.

For a molecule like 3-isopentylphenol, the electronic structure is based on the phenol (B47542) framework. The HOMO is typically a π-orbital distributed over the aromatic ring and the oxygen atom of the hydroxyl group. The LUMO is usually a π* antibonding orbital of the aromatic system. The presence of the isopentyl group, an electron-donating alkyl group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted phenol. The precise energies of these orbitals and their gap would require specific quantum chemical calculations, which are not readily found in the surveyed literature for this compound. In related phenoxyacetic acid herbicides, HOMO orbitals are similarly formed by the overlap of pz orbitals of the carbon and oxygen atoms in the ring. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of chemical systems. researchgate.netnih.gov It utilizes various descriptors, derived from the electron density, to quantify and predict how and where a molecule will react. mdpi.comscielo.org.mx

Key global reactivity descriptors include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. It is related to the negative of electronegativity.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

For local reactivity, which predicts the most reactive sites within a molecule, the Fukui function (f(r)) is used. It indicates where the electron density changes most significantly upon the addition or removal of an electron, thereby identifying sites susceptible to nucleophilic or electrophilic attack.

Studies on the lactamomethylation of other alkylphenols have shown that DFT calculations can correctly predict that electrophilic substitution is most favorable at the para-position relative to the hydroxyl group, due to the higher stability of the resulting intermediates. open.ac.uk Similarly, DFT studies on the dealkylation of alkylphenols over zeolite catalysts have been used to calculate reaction barriers and understand the influence of the alkyl chain structure on reactivity. acs.org For instance, 4-isopropylphenol (B134273) was found to be significantly more reactive than 4-ethylphenol, a difference that can be rationalized through computational modeling of the reaction's free-energy profile. acs.org

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Symbol | Formula | Interpretation |

|---|---|---|---|

| Ionization Potential | I | E(N-1) - E(N) | Energy required to remove an electron. |

| Electron Affinity | A | E(N) - E(N+1) | Energy released when an electron is added. |

| Chemical Potential | µ | -(I+A)/2 | Tendency of electrons to escape; related to electronegativity. |

| Chemical Hardness | η | (I-A)/2 | Resistance to change in electron distribution. |

| Global Electrophilicity | ω | µ²/ (2η) | Ability of a molecule to act as an electrophile. |

Note: E(N) is the energy of the N-electron system. Data is based on general DFT principles. researchgate.netscielo.org.mx

Computational methods, particularly DFT, are invaluable for simulating and interpreting spectroscopic data. arxiv.org By calculating the optimized molecular geometry and its second derivatives (the Hessian matrix), one can predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. open.ac.uk These theoretical spectra can be compared with experimental data to confirm molecular structures and assign specific vibrations to functional groups. For complex molecules, this computational assignment is often essential for a reliable interpretation of the spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by computing the magnetic shielding tensors for each nucleus in the molecule's optimized structure. DFT calculations have become a standard tool for predicting both ¹H and ¹³C NMR spectra, which helps in the structural elucidation of newly synthesized compounds. open.ac.uk While these are standard computational procedures, specific simulated IR, Raman, or NMR spectra for this compound were not identified in the reviewed literature.

Reactivity Predictions using Density Functional Theory (DFT)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. tandfonline.com This approach is particularly useful for studying large, flexible molecules and their interactions with their environment.

The conformational flexibility of this compound arises primarily from the rotations around the C-C single bonds within the isopentyl side chain and the bond connecting it to the phenyl ring. Understanding the molecule's conformational landscape—the collection of its stable shapes and the energy barriers between them—is crucial for understanding its interactions.

MD simulations can explore this landscape by simulating the molecule's motion over time, allowing it to sample various conformations. A more systematic approach is to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles. This allows for the identification of low-energy, stable conformers and the transition states that connect them. For complex molecules like calixarenes with multiple rotatable groups, molecular mechanics calculations are often employed to investigate the relative stabilities of different conformations. researchgate.net Although no specific conformational analysis for this compound was found, it is expected that the most stable conformers would minimize steric hindrance between the bulky isopentyl group and the rest of the molecule.

MD simulations are exceptionally well-suited for studying how a solute molecule interacts with a solvent. acs.org For this compound in an aqueous environment, two main types of interactions are dominant: hydrogen bonding and hydrophobic interactions. The hydroxyl (-OH) group is hydrophilic and acts as both a hydrogen bond donor and acceptor with surrounding water molecules. tandfonline.com The aromatic ring and the isopentyl side chain are hydrophobic.

MD simulations of the parent molecule, phenol, at a water-liquid/vapor interface show that it is surface-active. nasa.govaip.org The most probable orientation has the hydroxyl group pointing into the water phase to maximize hydrogen bonding, while the hydrophobic phenyl ring is oriented towards the vapor phase. nasa.govaip.org The addition of the larger, more hydrophobic isopentyl group in this compound would be expected to enhance this amphiphilic character.

In bulk water, MD simulations show that water molecules form a structured solvation shell around phenol. acs.org For this compound, water molecules would form strong hydrogen bonds with the hydroxyl group, while the hydrophobic phenyl and isopentyl parts would induce a local ordering of water to minimize the disruption of the water's hydrogen-bonding network. Studies on other alkylphenols have shown that the packing of molecules is governed by the architecture of both the hydrophilic and hydrophobic parts. nih.govacs.org Molecular dynamics simulations have also been used to understand the interaction between alkylphenols and model asphaltene molecules, showing that the phenol group can form hydrogen bonds that prevent aggregation. capes.gov.br

Conformational Landscape Analysis

In Silico Prediction of Reaction Energetics and Transition States

The study of chemical reactions through computational means, or in silico prediction, has become an indispensable tool in modern chemistry for understanding reaction mechanisms, energetics, and the transient structures that govern reaction rates. hokudai.ac.jp For phenolic compounds like this compound, these computational methods provide insights into their reactivity, stability, and potential transformation pathways without the need for extensive experimental work. hokudai.ac.jp

At the core of these predictions is the calculation of the potential energy surface (PES) of a reaction. The PES is a mathematical landscape that maps the potential energy of a set of atoms as a function of their spatial coordinates. Key features on this surface include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states. A transition state is the highest energy point along the lowest energy path from reactants to products, and its structure and energy are critical for determining the kinetics of a reaction.

Various quantum chemistry methods are employed to explore the PES. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy, making it suitable for studying the electronic structure and energetics of molecules the size of this compound. warwick.ac.ukchimia.ch For higher accuracy, especially in complex reactions, methods like Møller-Plesset perturbation theory or Coupled-Cluster theory may be utilized. uwo.ca

The primary outputs of these in silico studies are thermodynamic and kinetic data. Reaction energetics, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG), indicate the spontaneity and energy balance of a reaction. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is crucial for predicting the reaction rate.

For example, a common reaction involving phenols is electrophilic substitution on the aromatic ring. Computational models can predict the most likely site of substitution (ortho, meta, or para to the hydroxyl group) by calculating the activation energies for each pathway. For this compound, this would involve comparing the energetics of substitution at the various open positions on the benzene (B151609) ring.

While specific computational studies on the reaction energetics of this compound are not broadly available in public literature, the principles can be illustrated with a representative reaction, such as O-alkylation. The following table presents hypothetical data for the methylation of a phenol, calculated using a common DFT method (B3LYP) with a standard basis set (6-31G*). This illustrates the type of data generated from such computational studies.

Table 1: Hypothetical In Silico Energetics for Phenol Methylation This table is for illustrative purposes and does not represent experimentally verified data for this compound.

| Reaction Parameter | Value (kJ/mol) | Description |

| ΔH (Enthalpy of Reaction) | -75.2 | Indicates an exothermic reaction. |

| ΔG (Gibbs Free Energy) | -55.8 | Indicates a spontaneous reaction under standard conditions. |

| Ea (Activation Energy) | +110.4 | The energy barrier that must be overcome for the reaction to occur. |

| Transition State Geometry | C-O-C angle: 115.2° | Describes the geometry of the highest-energy point of the reaction pathway. |

These computational models can also incorporate solvent effects, which are crucial for accurately predicting reaction outcomes in a solution phase. chimia.ch Methods like the Polarizable Continuum Model (PCM) simulate the solvent as a continuous medium, providing more realistic energetic data. chimia.ch The use of such in silico tools is fundamental in predicting how a molecule like this compound will behave in a given chemical environment, guiding synthetic efforts and mechanistic studies. hokudai.ac.jp

Application of Machine Learning and Artificial Intelligence in Phenolic Compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing research into phenolic compounds by enabling the analysis and interpretation of large, complex datasets. polyphenols-site.comnih.gov These computational tools are applied across a wide spectrum of research activities, from predicting molecular properties to optimizing industrial processes. nih.govrepec.org

One major application is in the development of predictive models for the biological and chemical activities of phenolic compounds. polyphenols-site.com By training ML algorithms on extensive datasets containing information about molecular structures and their corresponding experimental activities (e.g., antioxidant capacity, enzyme inhibition), researchers can create models that predict the properties of new or untested phenolic compounds. polyphenols-site.comnih.gov Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are commonly used. nih.govscu.edu.au These models can perform virtual screening of large chemical libraries to identify promising candidates for drug discovery or other applications, significantly accelerating the research and development process. polyphenols-site.com

ML is also transforming analytical chemistry for phenolic compounds. For instance, ML algorithms can be coupled with sensor data, such as that from electrochemiluminescence (ECL) or hyperspectral imaging, to rapidly quantify phenolic content in various samples. mdpi.comnih.gov These methods can overcome common issues like non-linearity and sensor-to-sensor variations, providing a robust framework for real-time monitoring in industrial settings, such as the food and biofuel industries. mdpi.comnih.gov For example, a study demonstrated that a tri-layer neural net could model the complex ECL quenching mechanism to detect and quantify specific phenolic compounds. mdpi.com

Furthermore, AI and ML play a crucial role in optimizing the extraction and formulation of phenolic compounds. nih.govrepec.org Genetic algorithms and other machine learning techniques can be used to identify the optimal parameters (e.g., temperature, solvent composition, time) for maximizing the yield of phenolic compounds from natural sources. nih.gov In product formulation, AI can help design stable and bioavailable delivery systems for phenolic-rich products by considering a multitude of variables simultaneously. polyphenols-site.com

The table below summarizes key applications of AI and ML in the study of phenolic compounds.

Table 2: Applications of AI and ML in Phenolic Compound Research

| Application Area | AI/ML Techniques Used | Objective | Reference |

| Predictive Modeling | Neural Nets, Gaussian Process Regression, SVM, RF | Predict bioactivity, antioxidant capacity, and other properties. | polyphenols-site.comnih.govmdpi.com |

| Analytical Quantification | Neural Nets, Partial Least Square Regression (PLSR) | Analyze sensor data (ECL, HSI) for rapid, non-destructive measurement. | mdpi.com |

| Process Optimization | Genetic Algorithms (GA), Support Vector Regression (SVR) | Optimize extraction conditions for maximum yield from natural sources. | nih.gov |

| Data Integration | Data Mining, Knowledge Discovery Algorithms | Integrate and analyze diverse data from literature, clinical studies, and databases to find new correlations. | polyphenols-site.com |

| Drug Discovery | Molecular Docking, Machine Learning | Perform virtual screening of compound libraries to identify potential therapeutic agents. | polyphenols-site.com |

By leveraging the power of AI and ML, researchers can uncover complex patterns and relationships within large datasets that would be difficult to identify through traditional analysis. polyphenols-site.com This data-driven approach enhances our understanding of the structure-activity relationships of phenolic compounds and facilitates the development of novel applications in medicine, food science, and materials science. repec.orgnih.gov

Advanced Analytical Techniques for 3 Isopentylphenol Characterization

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental for separating 3-Isopentylphenol from complex mixtures, allowing for its isolation and subsequent detection and identification. The choice of chromatographic method often depends on the sample matrix and the required sensitivity and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely applied technique for the analysis of volatile and semi-volatile organic compounds, including this compound. GC-MS is utilized for the identification and quantification of this compound in various samples, such as plant extracts and essential oils. The GC component separates compounds based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectral data that can be used to identify the compound by comparing its fragmentation pattern to spectral libraries. This hyphenated technique is powerful for confirming the presence of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is another crucial technique for the characterization of this compound, particularly useful for less volatile or thermally labile samples where GC might not be suitable. LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. While specific detailed applications for this compound using LC-MS were not extensively detailed in the provided snippets, Mass Spectrometry (MS) is consistently mentioned in conjunction with chromatographic methods for its characterization. LC-MS allows for the separation of this compound based on its polarity and interaction with the liquid phase and stationary phase, followed by mass analysis to determine its molecular weight and fragmentation pattern.

High-Resolution Separation Strategies

High-resolution separation strategies, inherent in optimized GC and LC methods, are employed to ensure effective separation of this compound from co-eluting compounds in complex samples. While specific advanced strategies like 2D chromatography were not detailed in the provided information, the effective application of GC-MS and LC-MS for analyzing this compound in matrices like plant extracts implies the use of optimized columns, mobile phases, and temperature programs to achieve high chromatographic resolution. This is essential for accurate identification and quantification, especially when dealing with samples containing numerous related compounds.

Spectroscopic Identification and Elucidation

Spectroscopic methods provide valuable information about the structure and functional groups of this compound, complementing the data obtained from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural elucidation of organic compounds, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide information about the different types of protons and carbon atoms in the molecule, their chemical environment, and their connectivity. Analysis of chemical shifts, splitting patterns, and integration values in NMR spectra allows for the confirmation of the this compound structure, including the position of the isopentyl group on the phenol (B47542) ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds, such as the O-H stretch of the hydroxyl group and the C-H stretches and C=C stretches of the aromatic ring and the isopentyl chain. UV-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule, particularly the π-π* transitions in the aromatic ring. While less commonly used for definitive structural assignment compared to NMR and MS, UV-Vis spectroscopy can be useful for detection and quantification if the molecule has a suitable chromophore and can be used in conjunction with techniques like LC-UV.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique employed for the accurate determination of the molecular formula of a compound. By precisely measuring the mass-to-charge ratio (m/z) of an ion, HRMS can distinguish between molecules with nominally the same integer mass but different elemental compositions. This is achieved by measuring the exact mass, which is the sum of the exact masses of the most abundant isotopes of the constituent atoms. nih.govdoi.org

For this compound, which has a molecular formula of C₁₁H₁₆O, HRMS analysis would involve generating ions from the molecule and measuring their exact masses. The precisely measured mass can then be compared to the theoretical exact mass calculated from the elemental composition (11 carbons, 16 hydrogens, and 1 oxygen). The close agreement between the experimental and theoretical exact masses, typically within a few parts per million (ppm) error, provides strong evidence for the correct molecular formula. doi.orgalfa-chemistry.com Furthermore, HRMS can provide information about the isotopic distribution of the ions, which serves as an additional confirmation of the elemental composition. doi.org For instance, the natural abundance of isotopes like ¹³C, ²H, and ¹⁸O contributes to characteristic isotopic peaks in the mass spectrum, and the pattern and intensity ratios of these peaks can be predicted and matched with the experimental data to further validate the molecular formula.

Advanced Hyphenated Techniques for Complex Mixture Analysis

Analyzing this compound within complex matrices, such as environmental samples or biological extracts, often requires the use of advanced hyphenated techniques. These techniques combine the separation power of chromatography with the identification capabilities of spectroscopic detectors, most commonly mass spectrometry. nih.govuni.lunih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two prominent hyphenated techniques applicable to the analysis of phenolic compounds. GC-MS is well-suited for volatile and semi-volatile compounds, where the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column before entering the mass spectrometer for detection and identification. nih.govmdpi.comnih.gov LC-MS, on the other hand, is particularly useful for less volatile or thermally labile compounds, employing a liquid mobile phase to separate analytes on a chromatographic column before they are introduced into the mass spectrometer via an interface. nih.gov

In the context of this compound, either GC-MS or LC-MS could be employed depending on the sample matrix and the volatility of the compound under the chosen chromatographic conditions. The chromatographic separation helps to resolve this compound from other components in the mixture, while the mass spectrometer provides structural information through the fragmentation pattern of the ionized molecule. uni.lu By comparing the mass spectrum and retention time of the analyte to those of a standard of this compound, its presence in the complex mixture can be confirmed. While specific data for this compound is limited, related compounds like 4-isopentylphenol have been identified in complex biological samples using LC-MS analysis, demonstrating the applicability of these techniques to isopentylphenol isomers.

Quantitative Analytical Procedures for Trace Level Detection

Quantitative analytical procedures are essential for determining the concentration of this compound, especially when present at trace levels in various samples. Achieving accurate and sensitive quantification at low concentrations requires carefully developed and validated methods, often utilizing hyphenated techniques like GC-MS or LC-MS operating in specific modes such as Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM, for tandem MS). alfa-chemistry.com

The development of a quantitative method typically involves optimizing sample preparation to extract and potentially concentrate the analyte, selecting appropriate chromatographic and detection parameters, and establishing a calibration curve. A calibration curve is generated by analyzing a series of standards of known concentrations of this compound and plotting the detector response (e.g., peak area) against the corresponding concentrations. This curve is then used to determine the concentration of this compound in unknown samples based on their detector response.

Environmental Aspects and Degradation Pathways of Isopentylphenols

Environmental Occurrence and Distribution Patterns

The presence and distribution of alkylphenols in the environment are largely linked to the release of wastewater effluents from industrial and domestic sources where alkylphenol ethoxylates (APEs) are used as surfactants. Degradation of APEs in wastewater treatment plants or the environment generates alkylphenols and shorter-chain APEs. nih.govcapes.gov.br

Presence in Aquatic and Terrestrial Ecosystems

Alkylphenols, including various isomers, have been detected in numerous environmental compartments globally. Studies have reported significant levels of APE metabolites, such as NP and OP, in treated wastewater effluents, surface waters, and sediments. nih.govcapes.gov.br The lipophilic nature of alkylphenols, indicated by their high K(ow) values, suggests they will effectively partition into sediments and soil following discharge. nih.govcapes.gov.br While specific data on the environmental concentrations of 3-isopentylphenol are less extensively documented compared to NP or OP, the general behavior of alkylphenols suggests its potential presence in these matrices, particularly in areas impacted by wastewater discharge or the application of sewage sludge as soil amendment. nih.gov 4-Isopentylphenol, a related isomer, has been identified in studies examining estrogenic environmental pollutants. ugr.esistas.neteuropa.eu

Environmental Fate and Transport Mechanisms

The environmental fate of alkylphenols is influenced by their physicochemical properties and various environmental processes. Their relatively low water solubility and higher partition coefficients (Log Kow values ranging from 4.1 for octylphenol (B599344) to 4.5 for nonylphenol) favor their adsorption onto solid matrices like suspended solids, sewage sludge, sediment, and soil. This strong adsorption potential limits their mobility in the aqueous phase but can lead to their accumulation in sediments and soils. Transport mechanisms include the discharge of treated or untreated wastewater, the application of contaminated sewage sludge to land, and potentially atmospheric transport, although data on atmospheric levels of phenol (B47542) and alkylphenols are often limited. nih.govwho.int Intercompartmental transport can also occur through processes like wet deposition and leaching through soil. who.int

Abiotic Degradation Mechanisms

Abiotic degradation processes, such as photodegradation, hydrolysis, and oxidation, can contribute to the transformation and removal of organic compounds in the environment.

Photodegradation Pathways and Products

Photodegradation, the breakdown of compounds by light, can occur in aquatic and atmospheric environments. While specific studies on the photodegradation of this compound were not prominently found, research on the photodegradation of phenol and other phenolic compounds indicates that this pathway can be significant, particularly in surface waters exposed to sunlight. nih.gov Photodegradation of phenolic compounds can lead to the formation of various products, including simpler aromatic or aliphatic compounds, depending on the specific conditions and the presence of photosensitizers.

Hydrolysis and Oxidation Processes in Environmental Matrices

Hydrolysis involves the reaction of a compound with water, potentially leading to its breakdown. While some organic compounds are susceptible to hydrolysis, particularly under acidic or alkaline conditions, the phenolic structure of this compound may exhibit varying degrees of susceptibility depending on the specific environmental pH. Oxidation processes, mediated by chemical oxidants present in the environment (e.g., reactive oxygen species), can also contribute to the degradation of alkylphenols. These processes can lead to the formation of oxidized products, potentially including quinones or other phenolic derivatives. The extent of hydrolysis and oxidation of this compound in environmental matrices would depend on factors such as pH, temperature, and the presence of oxidizing agents.

Biotic Degradation Mechanisms

Microbial degradation is a crucial process for the removal of many organic pollutants in the environment. Numerous microorganisms, including bacteria, fungi, and yeast, are capable of degrading phenolic compounds. nih.govmdpi.com

Studies on the biodegradation of alkylphenols, particularly NP and OP, have shown that microbial activity plays a significant role in their removal from wastewater and various environmental compartments. nih.govnih.govtaylorfrancis.comtandfonline.com Aerobic conditions generally facilitate faster biotransformation of APE metabolites compared to anaerobic conditions, which can sometimes lead to the accumulation of alkylphenols. nih.govcapes.gov.brtandfonline.comresearchgate.net

Bacterial degradation of long-chain branched alkylphenols can involve aromatic ring hydroxylation and alkyl chain oxidation. nih.gov Some bacteria, such as Sphingomonads, have been shown to degrade nonylphenol through unusual ipso-substitution mechanisms, highlighting the diverse metabolic capabilities of microorganisms in breaking down branched alkyl chains. nih.gov Fungal degradation pathways may involve alkyl chain oxidation and the formation of phenolic polymers, potentially mediated by intracellular and extracellular oxidative enzymes. nih.gov

Microbial Metabolism and Biotransformation Pathways

Microbial metabolism plays a significant role in the degradation of alkylphenols, including isopentylphenols. The breakdown pathway for alkylphenol ethoxylates, which can lead to the formation of alkylphenols, often begins with an attack on the ethoxylate chain rather than directly on the aromatic ring or the hydrophobic chain. researchgate.net The ethoxylate groups are progressively removed through processes like ether cleavage or terminal alcohol oxidation followed by cleavage of the resulting carboxylic acid. researchgate.net

While the full breakdown pathway specifically for isopentylphenols is not as extensively documented as for other alkylphenols like nonylphenol or octylphenol, general principles of alkylphenol degradation by microorganisms provide insight. Studies on the biotransformation of related compounds, such as halogenated and non-halogenated octylphenol polyethoxylate residues under aerobic and anaerobic conditions, have been conducted. researchgate.net

Biotransformation pathways for phenolic compounds often involve enzymatic reactions. For instance, in the degradation of bisphenol A, a phenolic compound, bacterial metabolism can involve rearrangements and stilbene (B7821643) cleavage. nih.gov A novel degradation pathway for bisphenol A in some bacteria involves hydroxylation at the C-4 position, followed by the breaking of the C-C bond between the phenolic moiety and the isopropyl group. nih.gov This can lead to the formation of metabolites such as hydroquinone (B1673460). nih.gov While this compound has a different side chain structure compared to bisphenol A, similar oxidative or cleavage mechanisms initiated by microbial enzymes could be involved in its degradation.

Research on the biotransformation of other chemicals, like 2-methylpropene, highlights that while the same biotransformation pathways might be involved across different species, marked quantitative differences in metabolite levels can be observed. nih.gov This suggests that the efficiency and specific routes of isopentylphenol biotransformation can vary depending on the microbial species and environmental conditions.

Role of Specific Microbial Consortia in Degradation

Microbial consortia, communities of different microorganisms, are often more effective at degrading complex organic pollutants than individual microbial strains. mdpi.comnih.gov This is due to the diverse range of metabolic capabilities present within a consortium, which can lead to a broader substrate utilization spectrum and the synergistic degradation of compounds that a single organism cannot fully break down. nih.govnih.gov

In the context of phenol degradation, microbial consortia have shown effective potential in the bioremediation of contaminated wastewater. nih.gov These consortia can exhibit synergistic interactions that improve degradation rates and increase resilience against environmental fluctuations. nih.gov Specific enzymes like phenol hydroxylases, catechol 1,2-dioxygenase, and catechol 2,3-dioxygenase are involved in the aerobic degradation of phenol by bacterial consortia, utilizing both ortho- and meta-cleavage pathways. nih.gov

While specific microbial consortia for the degradation of this compound are not explicitly detailed in the search results, the general principles of microbial consortia degradation of phenolic compounds and other complex substances apply. Microbial consortia can degrade complex compounds that are resistant to degradation by single bacterial systems through the rational division of metabolic pathways and cross-feeding between strains, where one strain utilizes intermediates produced by another. nih.gov This collaborative effort can also help eliminate feedback inhibition and remove potentially toxic intermediate products. nih.gov Studies on the degradation of other recalcitrant materials like rubber and feather waste also highlight the role of microbial communities, including bacteria, fungi, and actinomycetes, in their breakdown through the secretion of specific enzymes. nih.govnih.gov

Formation and Environmental Fate of Degradation Metabolites

The degradation of isopentylphenols in the environment leads to the formation of various metabolites. These metabolites can have different properties and environmental fates compared to the parent compound. For alkylphenols in general, the biodegradation of alkylphenol ethoxylates produces less biodegradable products, including alkylphenol mono- and di-ethoxylates, alkylphenoxy acetic and alkylphenoxypolyethoxy acetic acids, and alkylphenols. researchgate.net These metabolites frequently persist through sewage treatment and in rivers. researchgate.net

Anaerobic conditions can lead to the accumulation of alkylphenols. researchgate.net Metabolites of alkylphenol ethoxylates can accumulate in organisms, with bioconcentration factors varying depending on the species, metabolite, and organ. researchgate.net The environmental fate of degradation metabolites is influenced by factors such as their persistence, mobility, and potential for bioaccumulation and toxicity. researchgate.neteuropa.eu

While specific degradation metabolites of this compound and their environmental fate are not extensively detailed in the provided search results, studies on related phenolic compounds like bisphenol A indicate that microbial degradation can yield metabolites such as hydroquinone and other compounds resulting from molecular rearrangements. nih.gov The environmental fate of these metabolites would depend on their inherent properties and the prevailing environmental conditions, including the presence of microbial communities capable of further degradation. Assessing the degradation kinetics of both the parent compound and its metabolites is a fundamental component of environmental risk assessments. europa.eu

Research on Environmental Implications of Isopentylphenol Presence

Research on the environmental implications of isopentylphenol presence falls under the broader study of alkylphenols and their impact on ecosystems. Environmental degradation, in general, involves the deterioration of natural resources, including water, soil, and wildlife, often through the introduction of harmful substances. weebly.comresearchgate.netinternationalscholarsjournals.comaesacademy.org The presence of pollutants in water bodies, for instance, can restrict their use and impact aquatic life. europa.eu

Alkylphenols, including isopentylphenol, have been identified as potential endocrine disruptors. istas.netgoogle.com Endocrine disruptors are exogenous agents that can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones, affecting reproduction, development, and behavior in organisms. google.com Studies have shown that some alkylphenols can exhibit estrogen-mimicking activity. researchgate.net

The environmental implications of isopentylphenol presence are linked to its potential persistence, its degradation into potentially more stable or toxic metabolites, and its biological activity, particularly its potential endocrine disrupting effects. Research in this area aims to understand the concentrations of these compounds in the environment, their pathways of exposure to organisms, and the resulting ecological effects. researchgate.neteuropa.euunep.org Assessing the environmental fate and effects of compounds like isopentylphenol is crucial for environmental protection and the development of strategies for risk mitigation. europa.eupbl.nleuropa.euiieta.org

Interactive Data Table:

Based on the provided text, specific quantitative data directly related to the degradation rates or metabolite concentrations of this compound is not available. However, the text mentions concentrations of other alkylphenolic compounds in the environment. An interactive table could be created to display such data if it were available and directly relevant to this compound or its degradation products.

Placeholder for Interactive Data Table:

| Compound Type | Environmental Compartment | Concentration Range (µg/l) | Source/Location |

| Alkylphenolic compounds | Drinking water | ~1 | USA |

| Alkylphenolic metabolites | Rivers | Tens of µg/l | Switzerland |

Emerging Research Directions and Future Perspectives on 3 Isopentylphenol

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Isopentylphenol in laboratory settings?

- Methodological Answer : A common approach involves the alkylation of phenol with isopentyl bromide under alkaline conditions. The reaction can be monitored via thin-layer chromatography (TLC) to confirm completion. Purification typically employs column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Yield optimization may require temperature control (60–80°C) and inert atmosphere conditions to prevent oxidation .

- Analytical Validation : Confirm structure using H NMR (e.g., aromatic protons at δ 6.5–7.0 ppm, isopentyl chain at δ 0.8–1.6 ppm) and GC-MS to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers safely handle and store this compound to minimize degradation?

- Safety Protocols : Use nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors, especially during heating steps .

- Storage Recommendations : Store in amber glass containers under nitrogen at 4°C to prevent photodegradation and oxidation. Avoid contact with strong oxidizers (e.g., peroxides) .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

- Quantitative Methods : High-performance liquid chromatography (HPLC) with UV detection (λ = 270–280 nm) provides high sensitivity. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity .

- Calibration Standards : Prepare external standards in methanol, ensuring linearity across 0.1–100 µg/mL. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions